![molecular formula C12H8N4O4S B2412299 2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole CAS No. 941905-31-3](/img/structure/B2412299.png)

2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

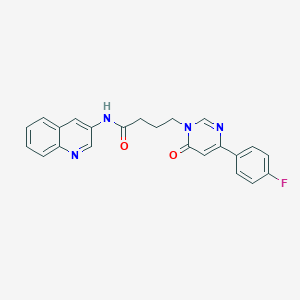

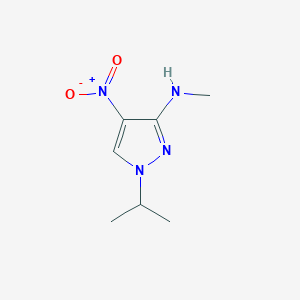

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazoles has attracted much attention due to their wide range of biological activities . Various synthetic methods have been developed over the past 20 years .Molecular Structure Analysis

Triazoles comprise three nitrogen atoms and two carbon atoms. There are two isomers: 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles are known for their versatile chemical reactivity. They can undergo a variety of reactions, which is also applied in the synthesis of 1,2,3-triazoles .Physical And Chemical Properties Analysis

Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .科学的研究の応用

Synthesis and Spectroscopic Analysis

2-(Phenylsulfonyl)-2H-1,2,3-triazole derivatives, closely related to 2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole, have been synthesized and analyzed spectroscopically. These derivatives have shown moderate activity against various cancer cell lines, suggesting their potential in medicinal chemistry and drug design. The synthesis process is characterized by high yield, excellent regioselectivity, clean reaction profile, and operational simplicity (Salinas-Torres et al., 2022).

Chemical Reactions and Synthesis of Derivatives

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, a compound related to the chemical , has been synthesized with good yield under optimal conditions. This synthesis opens pathways for the evaluation of antiproliferative properties and further chemical transformations of the triazole derivatives (Pokhodylo & Obushak, 2022).

Anticancer Activities of Derivatives

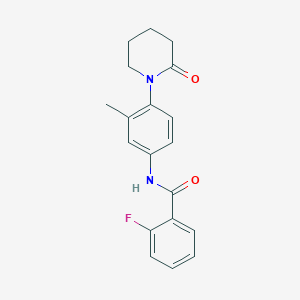

Functionalized carbon nanotubes with benzotriazole derivatives, similar in structure to 2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole, have shown promising results as unique anticancer drugs. These compounds, especially when functionalized with carboxylated multiwall nanotubes, have demonstrated significant enhancement in cytotoxic capability against various cancer cell lines (Entezari et al., 2013).

Electrocatalytic and Optoelectronic Properties

Benzotriazole derivatives, particularly those substituted with benzyl groups, have been studied for their electrocatalytic and optoelectronic properties. The substitution site significantly affects the electronic structure of the resulting polymer, altering its optical and electrochemical behavior. These properties suggest potential applications in electronic devices (Yiĝitsoy et al., 2011).

Antibacterial and Antioxidant Activities

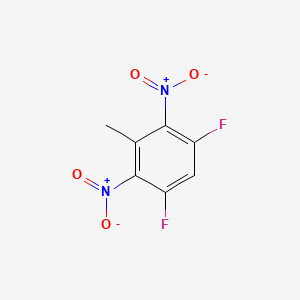

Sulfonamide-tagged 1,2,3-triazoles have been synthesized and characterized, showing promising in vitro antibacterial activity against various bacterial strains. These compounds also exhibit appreciable antioxidant activity, indicating their potential for therapeutic applications (Kaushik et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(4-nitrophenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O4S/c17-15(18)9-5-7-10(8-6-9)21(19,20)16-13-11-3-1-2-4-12(11)14-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMMUMXKKCRZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)

![6-[(Trifluoromethoxy)methyl]pyridine-3-carboxylic acid](/img/structure/B2412221.png)

![N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2412229.png)

![1-[[7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2412235.png)

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2412238.png)